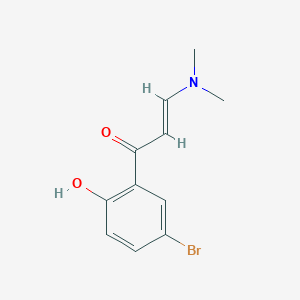
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a brominated phenol group and a dimethylamino group attached to a propenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Bromination: The starting material, 2-hydroxyacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-hydroxyacetophenone.
Condensation: The brominated product is then subjected to a condensation reaction with dimethylamine and an appropriate aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The propenone moiety can be reduced to a propanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Propanol derivatives.
Substitution: Various substituted phenol derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes and polymers.
作用机制
The mechanism of action for (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The brominated phenol group could be involved in hydrogen bonding or halogen bonding interactions, while the dimethylamino group could participate in electrostatic interactions.
相似化合物的比较
Similar Compounds
- (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(5-iodo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can influence the compound’s overall behavior in chemical reactions and biological systems.
生物活性
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, with the molecular formula C11H12BrNO2, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromo-substituted phenyl ring along with a dimethylamino group and a hydroxyl group . The presence of these functional groups contributes to its chemical reactivity and solubility in polar solvents, which is crucial for its interaction with biological targets. The E configuration indicates a specific geometric arrangement around the double bond in the prop-2-en-1-one moiety, influencing its biological activity.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its efficacy as an anticancer agent.
- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Binding Affinity : Studies indicate that the compound binds to various biological targets, potentially modulating their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C11H12BrNO2 | Similar bromo-substituted structure but different phenolic position |
| (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C11H12ClNO2 | Chlorine substitution affects reactivity |
| (E)-1-(5-nitro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C11H12N2O3 | Nitro group introduces different electronic properties |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate promising potency compared to established chemotherapeutics.
- Antioxidant Efficacy : Research utilizing the DPPH assay has shown that this compound exhibits strong antioxidant activity, suggesting its role in protecting cells from oxidative damage.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+ |
InChI 键 |
OTGNSEPCAXMNCM-AATRIKPKSA-N |
手性 SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Br)O |
规范 SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















